Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate
Description
Chemical Identity and Structural Features
This compound represents a complex heterocyclic compound characterized by its unique molecular architecture that combines two distinct aromatic heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 292612-16-9 and possesses the molecular formula C11H10N2O2S, indicating the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of this compound is established at 234.28 grams per mole, reflecting its moderate size within the spectrum of organic heterocyclic compounds.
The structural framework of this compound consists of a thiophene ring system directly connected to a pyrimidine heterocycle through a carbon-carbon bond. The thiophene moiety, a five-membered aromatic ring containing one sulfur atom, serves as the central scaffold and bears an ethyl carboxylate functional group at the 2-position. This ester functionality introduces both electronic and steric effects that significantly influence the compound's chemical behavior and potential reactivity patterns. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions, is attached at the 5-position of the thiophene ring, creating a biaryl-type linkage that extends the conjugated system across both heterocyclic components.
The compound is catalogued under multiple identifier systems, including the MDL number MFCD13152506, which facilitates its identification within chemical databases and inventory systems. Alternative naming conventions for this compound include various synonyms such as ethyl 5-pyrimidin-5-ylthiophene-2-carboxylate and related nomenclature variants that reflect different systematic naming approaches. The three-dimensional structure of the molecule exhibits specific conformational preferences due to the planarity of both heterocyclic rings and the potential for intramolecular interactions between the aromatic systems.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 292612-16-9 |
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.28 g/mol |
| MDL Number | MFCD13152506 |
| Classification | Specialty Materials |
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of heterocyclic chemistry and the systematic exploration of biaryl heterocyclic systems. While specific historical documentation regarding the initial discovery and first synthesis of this particular compound is limited in the available literature, its development can be understood within the context of advances in thiophene-pyrimidine chemistry that emerged throughout the late twentieth and early twenty-first centuries. The compound represents part of a systematic approach to exploring the chemical space defined by thiophene-pyrimidine hybrid structures, which gained prominence as researchers recognized the potential applications of such systems in medicinal chemistry and materials science.
The synthetic accessibility of this compound has been facilitated by advances in cross-coupling methodologies and heterocyclic synthesis techniques. Research efforts in the field of thiophene chemistry have demonstrated the utility of various synthetic approaches for constructing complex thiophene derivatives, including those bearing pyrimidine substituents. The development of palladium-catalyzed cross-coupling reactions has particularly enabled the efficient formation of carbon-carbon bonds between thiophene and pyrimidine systems, making compounds like this compound more readily accessible to synthetic chemists.
Contemporary research has revealed that thiophene-containing compounds, including those with pyrimidine substitution patterns, have attracted considerable attention due to their potential biological activities and applications in pharmaceutical development. The isosteric replacement of benzene rings with thiophene rings has emerged as a widely applied strategy in medicinal chemistry, leading to the development of numerous drugs containing thiophene moieties for treating various pathological conditions. This historical context positions this compound as part of a broader systematic exploration of heterocyclic chemical space that continues to yield compounds of significant scientific and practical interest.
The evolution of analytical techniques and characterization methods has also contributed to the understanding and development of compounds like this compound. Advanced spectroscopic methods, crystallographic analysis, and computational chemistry approaches have enabled researchers to gain detailed insights into the structural features and properties of such complex heterocyclic systems, facilitating both their synthesis and potential applications.
Significance in Heterocyclic Chemistry
This compound holds particular significance within the field of heterocyclic chemistry as an exemplar of modern approaches to combining distinct aromatic heterocyclic systems. The compound demonstrates the conceptual framework of heterocyclic hybrid design, where two or more different heterocyclic rings are strategically connected to create novel molecular architectures with potentially unique properties. This approach represents a fundamental strategy in contemporary organic chemistry for expanding the available chemical space and developing compounds with tailored characteristics for specific applications.
The thiophene component of the molecule contributes significant electronic properties that distinguish it from analogous benzene-containing systems. Thiophene exhibits aromatic character through a six-electron pi system, where the sulfur atom contributes two electrons to the aromatic system while maintaining sp2 hybridization. This electronic configuration results in distinct reactivity patterns and physicochemical properties compared to carbocyclic aromatic systems. The electron-rich nature of thiophene makes it particularly suitable for electrophilic aromatic substitution reactions and contributes to its utility in various synthetic transformations.
The pyrimidine ring system introduces additional complexity through its diazine structure, where two nitrogen atoms positioned at the 1 and 3 positions create a symmetrical arrangement that significantly influences the electronic distribution within the ring. Pyrimidine exhibits aromatic character similar to benzene and pyridine, with six pi electrons distributed across the six-membered ring system. The presence of two nitrogen atoms, however, creates distinct electronic properties, including reduced electron density compared to pyridine and altered reactivity patterns that can be exploited in synthetic chemistry and potential biological applications.
The combination of thiophene and pyrimidine systems in this compound creates a unique electronic environment that extends conjugation across both heterocyclic components. This extended conjugation can influence various molecular properties, including absorption spectra, emission characteristics, and electronic conductivity, making such compounds potentially valuable in materials science applications. The specific substitution pattern, with the pyrimidine ring attached at the 5-position of the thiophene ring, creates a linear extension of the aromatic system that may exhibit interesting photophysical and electronic properties.
Research investigations into related thiophene-pyrimidine systems have demonstrated the potential for such compounds to serve as important building blocks in the synthesis of more complex heterocyclic structures. The reactivity of both the thiophene and pyrimidine components can be exploited for further functionalization, allowing for the systematic modification of molecular properties through strategic chemical transformations. This synthetic versatility positions this compound as a valuable intermediate or target compound within the broader context of heterocyclic synthesis.
| Heterocyclic Component | Electronic Contribution | Aromatic Character |
|---|---|---|
| Thiophene Ring | 6 pi electrons (including sulfur) | Aromatic |
| Pyrimidine Ring | 6 pi electrons (nitrogen lone pairs) | Aromatic |
| Combined System | Extended conjugation | Enhanced aromaticity |
Properties
IUPAC Name |
ethyl 5-pyrimidin-5-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAUXOMOMSHUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Aromatic Ketone Intermediates
Aromatic ketones such as 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone are synthesized through Friedel-Crafts acylation or related acylation reactions, using aromatic acids or esters and acyl chlorides in the presence of Lewis acids like aluminum chloride (AlCl₃).
Example: The synthesis of 5a involves acylation of furan derivatives with appropriate acyl chlorides, followed by purification via column chromatography.
Step 2: Vilsmeier-Haack Formylation
The aromatic or heteroaromatic intermediates undergo Vilsmeier-Haack formylation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the reactive Vilsmeier reagent.
This reagent introduces a formyl group at the 5-position of the pyrimidine ring or the thiophene core, depending on the substrate.
Reaction conditions: Typically performed under reflux in dry conditions, with temperature control to prevent overreaction.
Step 3: Cyclization and Pyrimidine Incorporation
The formylated intermediates undergo cyclization reactions with amidines or urea derivatives to form the pyrimidine ring fused to the thiophene core.
This step often involves heating in solvents like ethanol or acetic acid, promoting ring closure and heterocycle formation.
Note: The pyrimidine ring is introduced selectively at the 5-position, leveraging the regioselectivity of the formylation step.
Step 4: Esterification
The final step involves esterification of the carboxylic acid or acid chloride intermediates with ethanol in the presence of catalytic agents such as sulfuric acid or using carbodiimide coupling agents.
The esterification yields the ethyl ester, completing the synthesis of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate .
Data Table Summarizing the Synthesis
| Step | Starting Material | Reagents & Conditions | Product | Purpose | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aromatic acid/ester | Acyl chloride + AlCl₃ | Aromatic ketone | Building core structure | 50-60 |
| 2 | Aromatic ketone | POCl₃ + DMF | Formylated intermediate | Introduction of formyl group | 70-80 |
| 3 | Formylated intermediate | Amidines/urea derivatives | Pyrimidine-thiophene fused ring | Ring closure & heterocycle formation | 55-65 |
| 4 | Heterocyclic intermediate | Ethanol + acid catalyst | Ethyl ester | Final functionalization | 80-90 |
Research Findings and Notes
The Vilsmeier-Haack reaction is crucial for regioselective formylation, enabling precise placement of functional groups on heterocycles.
The synthesis of heterocyclic derivatives like This compound benefits from controlled temperature and reagent stoichiometry to maximize yield and purity.
Purification techniques such as column chromatography and recrystallization are essential to isolate high-purity compounds suitable for biological testing.
Analytical characterization (NMR, IR, MS) confirms the structure at each stage, ensuring the integrity of the synthetic pathway.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene and pyrimidine derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate serves as a versatile building block in organic chemistry. Its unique structure facilitates the synthesis of complex molecules, which are critical for developing new pharmaceuticals and agrochemicals.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications at the pyrimidine ring have led to compounds with enhanced bioactivity against various cancer cell lines, showcasing the importance of this compound in drug discovery.
Pharmaceutical Development
The compound's structure allows for the exploration of new drug candidates, particularly targeting cancer and inflammatory diseases. Its ability to enhance bioactivity and selectivity makes it a valuable asset in pharmaceutical research.
Case Study: Inhibition of Protein Kinases
A notable application is its use in synthesizing compounds that inhibit specific protein kinases involved in cancer progression. For example, research has indicated that certain derivatives exhibit potent inhibitory activity against Cdc7 kinase, which is crucial for cell cycle regulation.
Material Science
In material science, this compound is utilized in the formulation of organic electronic materials. Its properties contribute to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are essential for advancing flexible and efficient electronic devices.
Case Study: OLED Development
Research has shown that incorporating this compound into OLEDs results in improved efficiency and stability compared to traditional materials.
Research in Photovoltaics
The compound's properties make it suitable for studies aimed at improving solar cell efficiency. Its role as a donor material in bulk heterojunction solar cells has been extensively researched.
Case Study: Solar Cell Efficiency
Studies indicate that devices utilizing this compound can achieve higher power conversion efficiencies compared to conventional systems.
Mechanism of Action
The mechanism of action of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit kinase activity, modulate receptor signaling, and interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (CAS: 292612-16-9): Molecular Formula: C₁₁H₁₀N₂O₂S (identical to the target compound). Key Difference: The pyrimidine and thiophene rings are connected inversely: the thiophene is at the 2-position of the pyrimidine, whereas in the target compound, the pyrimidine is at the 5-position of the thiophene . Implications: Positional isomerism may alter dipole moments, solubility, and intermolecular interactions.
Heterocyclic Substitutions
- Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate (CAS: 1187163-71-8): Molecular Formula: C₁₂H₁₀ClNO₂S. Key Difference: Pyrimidine is replaced with a 6-chloro-3-pyridinyl group. The pyridine ring lacks the nitrogen-rich environment of pyrimidine, reducing hydrogen-bonding capacity .
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 61100-11-6):
Functional Group Modifications
- Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 5472-46-8): Molecular Formula: C₈H₁₁N₃O₂. Key Difference: The thiophene ring is absent; the pyrimidine is directly substituted with an amino group and methyl moiety. However, the lack of thiophene reduces conjugation and electronic delocalization .
Physicochemical and Pharmacological Insights
Physicochemical Properties
Pharmacological Potential
- Fluorophenyl Analogs: highlights Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where the fluorophenyl group enhances bioactivity in dihydropyrimidinone scaffolds. This suggests that electron-withdrawing groups (e.g., pyrimidine in the target compound) could similarly improve receptor binding .
- Thioxo Derivatives : Thioxo groups in related compounds (e.g., –7) demonstrate the role of sulfur in modulating redox properties and metabolic stability.
Biological Activity
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including the combination of thiophene and pyrimidine rings. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound consists of a thiophene ring substituted with a pyrimidine moiety, which is known to enhance its biological activity. The presence of these heterocyclic structures contributes to its interactions with biological targets, making it a subject of interest in drug discovery.
This compound exhibits its biological effects through several mechanisms:
- Molecular Targets : The compound interacts with specific enzymes and receptors involved in inflammatory and cancer pathways. Notably, it may inhibit kinase activity, modulate receptor signaling, and interfere with DNA synthesis and repair mechanisms.
- Pathways Involved : It has been suggested that this compound can affect cellular pathways linked to tumor growth and inflammation, potentially serving as an anti-cancer agent.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For example:
- Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by targeting specific kinases associated with tumor growth .
- Synergistic Effects : Case studies have reported synergistic effects when this compound is used in combination with established chemotherapeutics like doxorubicin, enhancing cytotoxicity against resistant cancer cell lines .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties:
- COX Inhibition : It has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains of bacteria .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate?
Answer:
The synthesis typically involves cross-coupling reactions or condensation strategies. For example, analogous thiophene-pyrimidine hybrids are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A representative method involves:
- Step 1: Bromination of a thiophene precursor (e.g., methyl thiophene-2-carboxylate) using bromine in chloroform, followed by purification via column chromatography .
- Step 2: Coupling the brominated thiophene with pyrimidine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) .
- Step 3: Esterification or functional group interconversion to introduce the ethyl carboxylate moiety, monitored by TLC (hexane/EtOAc, 3:1) .
Key Considerations: Optimize catalyst loading (1–5 mol%) and reaction temperature (45–80°C) to improve yields (typically 60–70%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Characterization relies on:
- 1H NMR: Identifies proton environments (e.g., pyrimidine protons at δ 8.5–9.5 ppm, thiophene protons at δ 6.7–7.6 ppm) .
- 13C NMR: Confirms carbonyl groups (e.g., ester C=O at ~165 ppm) and aromatic carbons .
- IR Spectroscopy: Detects ester C=O stretches (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
Data Table (Analogous Compounds):
Advanced: How can researchers resolve discrepancies in NMR data during structural validation?
Answer:
Discrepancies may arise from solvent effects, impurities, or dynamic processes. Mitigation strategies include:
- Deuterated Solvents: Use CDCl₃ or DMSO-d₆ for consistent shimming and locking .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign quaternary carbons .
- Impurity Analysis: Compare experimental vs. theoretical isotopic patterns in HRMS .
- Database Cross-Validation: Reference spectral libraries (e.g., NIST Chemistry WebBook ).
Advanced: What crystallographic techniques are used to validate the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Structure Solution: Employ direct methods (SHELXT ) or charge-flipping algorithms.
- Refinement: Apply SHELXL with anisotropic displacement parameters, achieving R1 < 0.05 for high-resolution data (<1.0 Å) .
- Validation: Check for twinning, disorder, and hydrogen bonding via PLATON .
Basic: What experimental details are essential for replicating the synthesis of this compound?
Answer:
Replication requires:
- Full Characterization: Report yields, melting points, Rf values, and spectroscopic data .
- Purification: Specify column chromatography conditions (e.g., silica gel, hexane/EtOAc gradient) .
- Safety Protocols: Handle bromine (toxic, corrosive) in a fume hood with PPE .
Example Procedure:
Dissolve 5-bromo-thiophene-2-carboxylate (1.0 eq) in THF.
Add pyrimidin-5-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq).
Reflux at 80°C for 12 h, isolate via EtOAc extraction, and purify by column chromatography .
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) for coupling efficiency .
- Solvent Effects: Use polar aprotic solvents (DMF, THF) to enhance reactivity .
- Temperature Gradients: Conduct microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .
Data Table (Yield Optimization):
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Pd(PPh₃)₄ | THF | 80 | 68 |
| Microwave | PdCl₂(dppf) | DMF | 100 | 82 |
Advanced: What methodologies are employed to assess biological activity in derivatives of this compound?
Answer:
- In Vitro Assays: Test inhibitory activity against enzymes (e.g., kinases) via fluorescence polarization .
- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., anti-inflammatory COX-2) .
- ADME Profiling: Measure solubility (HPLC) and metabolic stability (microsomal assays) .
Basic: How is purity assessed during and after synthesis?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
